molecular formula C15H22N2O3 B3937220 1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol

1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol

Cat. No. B3937220
M. Wt: 278.35 g/mol
InChI Key: JKTQANWKWFQOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BHBP and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BHBP is not fully understood, but it has been reported to interact with various enzymes and proteins in cells. BHBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BHBP has also been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in insulin signaling.
Biochemical and Physiological Effects:
BHBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BHBP inhibits the proliferation of cancer cells and induces apoptosis. BHBP has also been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and nitric oxide.

Advantages and Limitations for Lab Experiments

BHBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high stability under various conditions. However, one limitation of BHBP is its low solubility in aqueous solutions, which can make it difficult to study its effects in biological systems.

Future Directions

There are several future directions for research on BHBP. One area of research is the development of BHBP-based MOFs for gas storage and separation. Another area of research is the development of BHBP derivatives with improved solubility and bioavailability for use in medicine. Additionally, further studies are needed to fully understand the mechanism of action of BHBP and its potential applications in various fields.
In conclusion, BHBP is a chemical compound that has shown great potential for various scientific research applications. Its synthesis method has been well-established, and it has been shown to have anti-inflammatory and anti-tumor properties, as well as potential applications in materials science and environmental science. Further research is needed to fully understand the mechanism of action of BHBP and its potential applications in various fields.

Scientific Research Applications

BHBP has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, BHBP has been shown to have anti-inflammatory and anti-tumor properties. It has also been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, BHBP has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In environmental science, BHBP has been used as a chelating agent for the removal of heavy metals from wastewater.

properties

IUPAC Name

1-butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-3-8-20-11-12(19)9-17-14-7-5-4-6-13(14)16-15(17)10-18/h4-7,12,18-19H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTQANWKWFQOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C2=CC=CC=C2N=C1CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
Reactant of Route 2
Reactant of Route 2
1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
Reactant of Route 3
Reactant of Route 3
1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
Reactant of Route 4
Reactant of Route 4
1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
Reactant of Route 5
Reactant of Route 5
1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
Reactant of Route 6
Reactant of Route 6
1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.